molecular formula C17H26N2O3 B12454438 N-(4-methoxybenzyl)-N'-(3-methylbutyl)butanediamide

N-(4-methoxybenzyl)-N'-(3-methylbutyl)butanediamide

Cat. No.: B12454438
M. Wt: 306.4 g/mol
InChI Key: XXIXHTSOZQUTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N’-(3-methylbutyl)butanediamide is an organic compound that belongs to the class of amides This compound features a benzyl group substituted with a methoxy group at the para position and a butanediamide backbone with a 3-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N’-(3-methylbutyl)butanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 3-methylbutylamine.

    Formation of Intermediate: The 4-methoxybenzylamine is reacted with butanedioyl dichloride under basic conditions to form an intermediate.

    Final Product: The intermediate is then reacted with 3-methylbutylamine to yield the final product, N-(4-methoxybenzyl)-N’-(3-methylbutyl)butanediamide.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N’-(3-methylbutyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-N’-(3-methylbutyl)butanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N’-(3-methylbutyl)ethanediamide
  • N-(4-methoxybenzyl)-N’-(3-methylbutyl)propanediamide

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-(3-methylbutyl)butanediamide

InChI

InChI=1S/C17H26N2O3/c1-13(2)10-11-18-16(20)8-9-17(21)19-12-14-4-6-15(22-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

XXIXHTSOZQUTII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.